2-Fluoro-5-methyl-3-(trifluoromethyl)phenylboronic acid
Overview
Description
2-Fluoro-5-methyl-3-(trifluoromethyl)phenylboronic acid is a chemical compound with the molecular formula C7H5BF4O2 and a molecular weight of 207.92 g/mol . It is also known by several synonyms such as 2-fluoro-5-trifluoromethyl phenylboronic acid, 2-fluoro-5-trifluoromethyl phenyl boronic acid, and 2-fluoro-5-trifluoromethyl benzeneboronic acid .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringB(C1=C(C=CC(=C1)C(F)(F)F)F)(O)O
. This indicates that the boron atom is bonded to a phenyl ring, which is substituted with a trifluoromethyl group and a fluorine atom . Chemical Reactions Analysis
Boronic acids, including this compound, are known to participate in various types of chemical reactions. They are often used as reactants for functionalization via lithiation and reaction with electrophiles . They can also participate in selective rhodium-catalyzed conjugate addition reactions .Physical And Chemical Properties Analysis
This compound is a white to off-white crystalline powder . It has a melting point range of 104°C to 109°C . It is soluble in methanol .Scientific Research Applications
Functionalization via Lithiation and Electrophilic Reactions
2-Fluoro-5-(trifluoromethyl)phenylboronic acid: serves as a valuable reactant for functionalization reactions. Specifically, it can undergo lithiation followed by reaction with electrophiles. This process allows chemists to introduce diverse functional groups onto the phenyl ring, enabling the synthesis of novel compounds and materials .
Selective Rhodium-Catalyzed Conjugate Addition Reactions
In organic synthesis, rhodium-catalyzed conjugate addition reactions play a crucial role. This boronic acid derivative participates in such reactions, allowing the selective addition of functional groups to conjugated systems. Researchers exploit this reactivity to construct complex molecules with high regioselectivity and efficiency .
Preparation of Kinesin Spindle Protein (KSP) Inhibitors
Kinesin spindle proteins (KSPs) are essential for cell division, making them attractive targets for cancer therapy. Scientists have utilized 2-Fluoro-5-(trifluoromethyl)phenylboronic acid in the design and synthesis of KSP inhibitors. These inhibitors interfere with spindle formation during cell division, potentially leading to antitumor effects. The compound’s unique structure contributes to its efficacy in this context .
Boron Reagents in Suzuki–Miyaura Coupling
The Suzuki–Miyaura coupling reaction is a powerful method for forming carbon–carbon bonds. Boron reagents play a pivotal role in this process. Although our compound is not explicitly mentioned in the review, it belongs to the class of boron reagents used in such coupling reactions. Researchers combine it with aryl or vinyl halides to create biaryl or styryl compounds, which find applications in materials science, pharmaceuticals, and agrochemicals .
Other Potential Applications
While the above areas highlight the compound’s primary applications, it’s worth noting that boronic acids often surprise us with unexpected uses. Researchers continue to explore their potential in diverse fields, including catalysis, materials chemistry, and drug discovery. As such, keep an eye out for emerging applications that leverage the unique properties of 2-Fluoro-5-(trifluoromethyl)phenylboronic acid .
Safety and Hazards
This compound is classified as harmful if swallowed and may cause respiratory irritation. It also causes serious eye irritation and skin irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water in case of skin contact, and rinsing cautiously with water for several minutes in case of eye contact .
Mechanism of Action
Target of Action
The primary target of 2-Fluoro-5-methyl-3-(trifluoromethyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s important to note that the compound’s success in the sm coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond . This is achieved through the SM coupling reaction, which is a key step in the synthesis of many organic compounds .
Action Environment
The action of 2-Fluoro-5-methyl-3-(trifluoromethyl)phenylboronic acid can be influenced by environmental factors such as the presence of a metal catalyst, specifically palladium, and the reaction conditions . The compound has been tailored for application under specific SM coupling conditions .
properties
IUPAC Name |
[2-fluoro-5-methyl-3-(trifluoromethyl)phenyl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF4O2/c1-4-2-5(8(11,12)13)7(10)6(3-4)9(14)15/h2-3,14-15H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBCDCFKLBCLSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)C(F)(F)F)C)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601178200 | |
Record name | Boronic acid, B-[2-fluoro-5-methyl-3-(trifluoromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601178200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.95 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-methyl-3-(trifluoromethyl)phenylboronic acid | |
CAS RN |
2096341-51-2 | |
Record name | Boronic acid, B-[2-fluoro-5-methyl-3-(trifluoromethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096341-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[2-fluoro-5-methyl-3-(trifluoromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601178200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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